molecular formula C10H13N3 B12831906 N-Isopropyl-1H-benzo[d]imidazol-1-amine

N-Isopropyl-1H-benzo[d]imidazol-1-amine

Cat. No.: B12831906
M. Wt: 175.23 g/mol
InChI Key: MWTWWAQOEWTYLA-UHFFFAOYSA-N
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Description

N-Isopropyl-1H-benzo[d]imidazol-1-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1H-benzo[d]imidazol-1-amine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    N-Isopropylation: The introduction of the isopropyl group can be achieved through alkylation. This involves reacting the benzimidazole with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Isopropyl-1H-benzo[d]imidazol-1-amine can undergo oxidation reactions, typically using oxidizing agents like

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-propan-2-ylbenzimidazol-1-amine

InChI

InChI=1S/C10H13N3/c1-8(2)12-13-7-11-9-5-3-4-6-10(9)13/h3-8,12H,1-2H3

InChI Key

MWTWWAQOEWTYLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NN1C=NC2=CC=CC=C21

Origin of Product

United States

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